4-bromo-5-fluoro-2-methoxybenzaldehyde

Catalog No.
S6453435
CAS No.
1780144-21-9
M.F
C8H6BrFO2
M. Wt
233
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-5-fluoro-2-methoxybenzaldehyde

CAS Number

1780144-21-9

Product Name

4-bromo-5-fluoro-2-methoxybenzaldehyde

Molecular Formula

C8H6BrFO2

Molecular Weight

233

4-Bromo-5-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO3C_8H_6BrFO_3 and a molecular weight of approximately 249.04 g/mol. It features a benzaldehyde functional group, characterized by an aldehyde (CHO-CHO) group attached to a benzene ring. This compound is distinguished by the presence of bromine and fluorine substituents at the 4 and 5 positions, respectively, and a methoxy group (OCH3-OCH_3) at the 2 position of the aromatic ring. The unique arrangement of these substituents contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

  • Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Schiff Base Formation: The aldehyde group can react with primary amines to form Schiff bases, which are valuable intermediates in organic synthesis.
  • Cross-Coupling Reactions: Utilizing the bromine substituent, this compound can engage in Suzuki-Miyaura coupling reactions with organoboron compounds to generate biaryl compounds .

These reactions highlight its versatility as a precursor in synthetic organic chemistry.

While specific biological activity data for 4-Bromo-5-fluoro-2-methoxybenzaldehyde is limited, compounds with similar structures often exhibit notable biological properties. Derivatives of methoxybenzaldehydes have been studied for potential antimicrobial, antifungal, and anticancer activities. The presence of halogen substituents, such as bromine and fluorine, may enhance these biological activities due to increased lipophilicity and improved interaction with biological targets.

The synthesis of 4-Bromo-5-fluoro-2-methoxybenzaldehyde typically involves several methods:

  • Halogenation: Starting from 2-methoxybenzaldehyde, bromination and fluorination can be performed using appropriate halogenating agents under controlled conditions.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions involving suitable precursors.
  • Functional Group Transformations: Existing functional groups can be modified through various organic transformations to yield the desired compound .

These methods allow for the efficient production of this compound for research and industrial applications.

4-Bromo-5-fluoro-2-methoxybenzaldehyde has potential applications across several fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug development due to their biological activity.
  • Materials Science: The compound can be utilized in the synthesis of advanced materials with specific properties.
  • Organic Synthesis: It acts as a versatile building block for creating more complex organic molecules in synthetic chemistry .

Interaction studies involving 4-Bromo-5-fluoro-2-methoxybenzaldehyde are crucial for understanding its reactivity and potential biological effects. Preliminary studies suggest that the compound may interact with various biomolecules through covalent bonding due to its electrophilic aldehyde group. Such interactions could modify protein structures and functions, leading to therapeutic effects or toxicity depending on the context of use .

Several compounds share structural similarities with 4-Bromo-5-fluoro-2-methoxybenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-methoxybenzaldehydeC8H7BrOC_8H_7BrOLacks fluorine; only contains bromine.
4-Fluoro-2-methoxybenzaldehydeC8H7FOC_8H_7FOLacks bromine; only contains fluorine.
4-Bromo-2-hydroxybenzaldehydeC8H7BrO2C_8H_7BrO_2Contains a hydroxyl group instead of a methoxy group.
3-Bromo-5-fluoro-2-methoxybenzaldehydeC8H7BrFOC_8H_7BrFOBromine and fluorine at different positions (3 and 5).

The uniqueness of 4-Bromo-5-fluoro-2-methoxybenzaldehyde lies in its combination of both bromine and fluorine substituents on the aromatic ring, which significantly influences its chemical behavior compared to its analogs. This specific arrangement may lead to distinct reactivity patterns and biological interactions that are not observed in similar compounds lacking either halogen .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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